5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate

Catalog No.
S1538594
CAS No.
31161-17-8
M.F
C20H24ClNO4
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrro...

CAS Number

31161-17-8

Product Name

5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate

IUPAC Name

5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FICCBMGBBWWZRF-UHFFFAOYSA-M

SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O

Synonyms

5-ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium, perchlorate

Canonical SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O

Forensic Toxicology

Scientific Field: Forensic Chemistry & Toxicology

Application Summary: EDDP (perchlorate) (CRM) is primarily used as a certified reference material in forensic toxicology for the identification and quantification of methadone metabolites in biological samples .

Methods of Application: The compound is utilized in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) as a reference standard. It is prepared as a 1 mg/ml solution in methanol for these analyses .

Results Summary: The use of EDDP (perchlorate) (CRM) allows for accurate calibration of analytical instruments, ensuring precise measurements of methadone metabolites. The results contribute to reliable forensic investigations and drug monitoring programs.

Clinical Drug Monitoring

Scientific Field: Clinical Pharmacology

Application Summary: In clinical drug monitoring, EDDP (perchlorate) (CRM) serves as a biomarker to assess methadone adherence in patients undergoing treatment for opioid dependence .

Methods of Application: EDDP levels are measured in patient urine samples, using quantitative analytical methods such as GC-MS or LC-MS, calibrated with EDDP (perchlorate) (CRM) as the reference standard .

Results Summary: Monitoring EDDP levels provides insights into patient compliance, with higher levels indicating proper adherence to methadone therapy. This data is crucial for tailoring individual treatment plans.

Pharmacokinetic Studies

Scientific Field: Pharmacokinetics

Application Summary: EDDP (perchlorate) (CRM) is used in pharmacokinetic studies to understand the metabolism of methadone, particularly the activity of cytochrome P450 (CYP) isoform 3A4 .

Methods of Application: Researchers administer methadone to study subjects and subsequently measure the conversion rate to EDDP using EDDP (perchlorate) (CRM) as a standard in mass spectrometry analyses .

Results Summary: The studies reveal individual variations in CYP3A4 activity, reflected in the differing rates of methadone metabolism. This information helps in optimizing dosing regimens for methadone therapy.

Drug Abuse Testing

Scientific Field: Substance Abuse Research

Application Summary: EDDP (perchlorate) (CRM) is employed in drug abuse testing to detect the presence of methadone and its metabolites as part of substance abuse programs .

Methods of Application: Urine or blood samples are analyzed for EDDP using reference standards to confirm the use of methadone. The CRM ensures the specificity and sensitivity of the tests .

Results Summary: The detection of EDDP in biological samples indicates methadone usage, which is essential for enforcing compliance in drug rehabilitation programs.

Metabolite Profiling

Scientific Field: Metabolomics

Application Summary: EDDP (perchlorate) (CRM) aids in metabolite profiling studies to map out the metabolic pathways of methadone and identify its various metabolites .

Methods of Application: Advanced analytical techniques like high-resolution mass spectrometry are used in conjunction with EDDP (perchlorate) (CRM) to profile methadone metabolites in biological matrices .

Results Summary: The profiling provides a comprehensive view of methadone metabolism, contributing to the understanding of its pharmacological and toxicological effects.

Research and Development of Analytical Methods

Scientific Field: Analytical Chemistry

Application Summary: EDDP (perchlorate) (CRM) is crucial in the research and development of new analytical methods for detecting opioid compounds in various matrices .

Methods of Application: The CRM is used to validate and calibrate new analytical techniques, ensuring their accuracy and reliability before they are implemented in clinical or forensic settings .

Results Summary: The development of these methods expands the capabilities of drug monitoring and forensic analysis, providing tools for more effective substance detection and quantification.

Development of Therapeutic Monitoring Techniques

Scientific Field: Therapeutic Drug Monitoring

Application Summary: EDDP (perchlorate) (CRM) is used to develop and refine techniques for therapeutic monitoring of methadone treatment in patients with opioid dependency .

Methods of Application: The CRM is used in the calibration of analytical instruments like high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which measures the concentration of methadone and its metabolites in patient samples .

Results Summary: The development of these techniques has led to improved therapeutic outcomes by enabling personalized dosing and monitoring of methadone levels, ensuring optimal treatment efficacy and safety.

Quality Control in Pharmaceutical Manufacturing

Scientific Field: Pharmaceutical Sciences

Methods of Application: The CRM is used in routine batch testing where methadone products are analyzed for impurities and degradation products, with EDDP serving as a comparison standard .

Results Summary: This application ensures that methadone products meet stringent regulatory standards for quality, safety, and efficacy before reaching patients.

Environmental Monitoring of Opioid Contaminants

Scientific Field: Environmental Chemistry

Application Summary: EDDP (perchlorate) (CRM) is utilized in environmental monitoring to detect and quantify opioid contaminants, including methadone and its metabolites, in water sources .

Methods of Application: Environmental samples are tested using techniques like LC-MS/MS, with EDDP (perchlorate) (CRM) used to provide accurate quantification of opioid levels .

Results Summary: The monitoring results help in assessing the impact of pharmaceuticals on the environment and in developing strategies for water treatment and pollution control.

Comparative Metabolism Studies

Scientific Field: Comparative Biochemistry

Application Summary: Researchers use EDDP (perchlorate) (CRM) to compare the metabolism of methadone across different species, contributing to the field of comparative biochemistry .

Methods of Application: Studies involve administering methadone to various animal models and measuring the production of EDDP using the CRM as a reference in analytical assays .

Results Summary: These comparative studies provide insights into the metabolic differences between species, which is valuable for veterinary medicine and toxicology.

Education and Training

Application Summary: EDDP (perchlorate) (CRM) is also used in academic settings for the education and training of students and professionals in analytical techniques .

Methods of Application: The CRM is employed in teaching laboratories to demonstrate the principles of chromatography and mass spectrometry, as well as the importance of standards in analytical chemistry .

Results Summary: Through hands-on experience, students and professionals gain a deeper understanding of analytical methods and the role of reference materials in ensuring data quality.

Legal and Regulatory Compliance

Scientific Field: Regulatory Science

Application Summary: EDDP (perchlorate) (CRM) plays a role in legal and regulatory compliance, where it is used to validate the performance of analytical methods in forensic and clinical laboratories .

Methods of Application: Laboratories use the CRM to perform method validation, proficiency testing, and to comply with international standards such as ISO/IEC 17025 and ISO 17034 .

5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate is a complex organic compound that belongs to the class of pyrrolidinium salts. Its structure features a pyrrolidinium core substituted with ethyl, methyl, and phenyl groups, along with a perchlorate anion. This unique arrangement of substituents imparts distinct chemical and physical properties, making the compound of interest in various fields such as organic synthesis and medicinal chemistry. The molecular formula is C20H24NClO4C_{20}H_{24}N\cdot ClO_4 with a molecular weight of approximately 377.86 g/mol .

  • Oxidation: The compound can be oxidized using strong oxidizing agents to form N-oxides or other oxidized derivatives.
  • Reduction: It can undergo reduction reactions using reducing agents such as lithium aluminum hydride to yield reduced pyrrolidinium derivatives.
  • Substitution: The phenyl and ethyl groups are reactive and can participate in electrophilic or nucleophilic substitution reactions depending on the conditions employed.

The synthesis of 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate typically involves several steps:

  • Formation of the Pyrrolidinium Core: This is achieved through the cyclization of suitable precursors (amines and diketones) under acidic conditions.
  • Substitution Reactions: Ethyl, methyl, and phenyl groups are introduced through various substitution reactions that often require strong acids or bases.
  • Ion Pair Formation: The final step involves pairing the pyrrolidinium cation with the perchlorate anion by reacting it with perchloric acid or a perchlorate salt under controlled conditions .

5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate has potential applications in:

  • Organic Synthesis: It can be used as a reagent in various organic transformations due to its reactivity.
  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting specific biological pathways.
  • Material Science: The compound may also find applications in developing advanced materials due to its stability and unique properties.

Interaction studies involving 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate are essential for understanding its biological effects. Investigations into enzyme interactions and metabolic pathways can provide insights into its pharmacokinetics and pharmacodynamics. For instance, similar compounds have shown interactions with cytochrome P450 enzymes that are crucial for drug metabolism.

Several compounds share structural similarities with 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate:

Compound NameStructural FeaturesNotable Differences
1,2-Dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorateLacks ethyl groupMay have different reactivity
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ion;chlorideContains chloride anionAffects solubility and stability
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ion;bromideContains bromide anionAlters chemical properties

Uniqueness

The unique combination of substituents in 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ion;perchlorate distinguishes it from similar compounds. Its specific reactivity patterns and potential biological activities make it a valuable compound for research and industrial applications .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15
1.Ferrari, A.,Coccia, C.P.,Bertolini, A., et al. Methadone--metabolism, pharmacokinetics and interactions. Pharmacol.Res. 50(6), 551-559 (2004).

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